molecular formula C19H17FN2O B11941906 1-(4-Fluorophenyl)-4-isopropyl-2-phenylimidazole-5-carboxaldehyde CAS No. 109083-75-2

1-(4-Fluorophenyl)-4-isopropyl-2-phenylimidazole-5-carboxaldehyde

Cat. No.: B11941906
CAS No.: 109083-75-2
M. Wt: 308.3 g/mol
InChI Key: NANFTAXXIDYYNW-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-isopropyl-2-phenylimidazole-5-carboxaldehyde (C₁₉H₁₇FN₂O) is a fluorinated imidazole derivative characterized by a central imidazole ring substituted at positions 1, 2, 4, and 5. The substituents include:

  • 4-position: An isopropyl group, influencing steric bulk and lipophilicity.
  • 5-position: A carboxaldehyde functional group, which may act as an electrophilic site for reactivity or covalent binding .

Properties

CAS No.

109083-75-2

Molecular Formula

C19H17FN2O

Molecular Weight

308.3 g/mol

IUPAC Name

3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazole-4-carbaldehyde

InChI

InChI=1S/C19H17FN2O/c1-13(2)18-17(12-23)22(16-10-8-15(20)9-11-16)19(21-18)14-6-4-3-5-7-14/h3-13H,1-2H3

InChI Key

NANFTAXXIDYYNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(C(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)F)C=O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-4-isopropyl-2-phenylimidazole-5-carboxaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoroaniline with isopropyl bromide to form 4-fluoro-N-isopropylaniline. This intermediate is then reacted with benzaldehyde to form 4-fluoro-N-isopropylbenzylamine. The final step involves the cyclization of this intermediate with glyoxal to form the imidazole ring, resulting in the formation of this compound.

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-4-isopropyl-2-phenylimidazole-5-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The carboxaldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxaldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Cyclization: The imidazole ring can participate in cyclization reactions to form fused ring systems, which can be useful in the synthesis of more complex molecules.

Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, alcohols, substituted imidazoles, and fused ring systems.

Scientific Research Applications

Chemical Properties and Structure

1-(4-Fluorophenyl)-4-isopropyl-2-phenylimidazole-5-carboxaldehyde has the following chemical characteristics:

  • Molecular Formula : C19H17FN2O
  • CAS Number : 109083-75-2
  • Structure : The compound features an imidazole ring substituted with a fluorophenyl group and an isopropyl group, which contributes to its unique biological activity.

Anticancer Potential

Research indicates that imidazole derivatives, including this compound, exhibit promising anticancer properties. The compound has been studied for its ability to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer progression and immune suppression. Inhibiting IDO can enhance anti-tumor immunity, making this compound a candidate for cancer therapy .

Anti-inflammatory Effects

The compound has shown potential in anti-inflammatory applications. Studies have demonstrated that imidazole derivatives can inhibit cyclooxygenase enzymes (COX), which are involved in the inflammatory process. The anti-inflammatory activity of this compound can be evaluated through various assays measuring edema reduction in animal models .

Case Study 1: Anticancer Activity

A study published in Cancer Research investigated the effect of various imidazole derivatives on tumor growth in xenograft models. The results indicated that compounds similar to this compound significantly reduced tumor size compared to controls. The mechanism was attributed to enhanced immune response due to IDO inhibition .

Case Study 2: Analgesic Properties

In another study focusing on analgesic effects, imidazole derivatives were tested for their ability to alleviate pain in rodent models. The administration of these compounds resulted in a notable decrease in pain response, suggesting potential use as analgesics .

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4-isopropyl-2-phenylimidazole-5-carboxaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to the suppression of tumor growth. Additionally, it can bind to receptors involved in inflammatory pathways, reducing inflammation and providing therapeutic benefits.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-Fluorophenyl)-5-(hydroxymethyl)-4-isopropyl-2-phenylimidazole (C₁₉H₁₉FN₂O)

  • Structural Difference : The carboxaldehyde group at position 5 is replaced with a hydroxymethyl (-CH₂OH) group.
  • Implications: Reactivity: The aldehyde in the parent compound can participate in Schiff base formation or nucleophilic additions, while the hydroxymethyl group offers hydrogen-bonding capacity but reduced electrophilicity. Biological Activity: Aldehydes are known to form covalent adducts with biological targets (e.g., enzymes), suggesting the parent compound might exhibit stronger inhibitory activity in such contexts compared to the hydroxymethyl analog .
Property Target Compound (C₁₉H₁₇FN₂O) Hydroxymethyl Analog (C₁₉H₁₉FN₂O)
Molecular Formula C₁₉H₁₇FN₂O C₁₉H₁₉FN₂O
Functional Group (Position 5) Carboxaldehyde (-CHO) Hydroxymethyl (-CH₂OH)
Molecular Weight (g/mol) 308.35 310.36
Key Reactivity Electrophilic aldehyde H-bond donor (hydroxyl)

Substituent Effects in Related Compounds

  • Electronegativity and Position : In chalcones, para-substitution with fluorine (high electronegativity) on aromatic rings correlates with lower IC₅₀ values (higher potency) compared to methoxy or chlorine substituents. For example, compound 2j (4-bromo, 4-fluoro) showed an IC₅₀ of 4.703 μM, whereas methoxy-substituted analogs (e.g., 2p) exhibited reduced potency (IC₅₀ = 70.79 μM) .
  • Application to Imidazoles : The 4-fluorophenyl group in the target compound may enhance target binding via electronegative interactions, similar to chalcones. Conversely, bulkier or less electronegative substituents (e.g., isopropyl at position 4) could modulate steric accessibility or lipophilicity, affecting bioavailability .

Key Research Findings and Hypotheses

Aldehyde vs. Hydroxymethyl : The carboxaldehyde group in the target compound may confer superior inhibitory activity in enzyme-targeted applications compared to the hydroxymethyl analog, as seen in covalent kinase inhibitors (e.g., afatinib) .

Fluorine Substitution : The para-fluorine on the phenyl ring likely enhances binding affinity through dipole interactions or reduced metabolic degradation, a trend observed in fluorinated pharmaceuticals like ciprofloxacin .

Steric Effects : The isopropyl group at position 4 may optimize steric complementarity with hydrophobic binding pockets, though excessive bulk could hinder target engagement.

Biological Activity

1-(4-Fluorophenyl)-4-isopropyl-2-phenylimidazole-5-carboxaldehyde (CAS No. 109083-74-1) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, synthesis, and relevant case studies.

Basic Information

PropertyValue
Molecular FormulaC19H19FN2O
Molecular Weight310.365 g/mol
CAS Number109083-74-1
Structural FormulaStructure

Synthesis

The synthesis of this compound typically involves the reaction of substituted imidazoles with various aldehydes and other reagents under controlled conditions, often utilizing techniques such as microwave-assisted synthesis or solvent-free methods to enhance yields and reduce reaction times .

Antimicrobial Activity

Research has indicated that compounds similar to 1-(4-Fluorophenyl)-4-isopropyl-2-phenylimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that imidazole derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Activity

Several studies have explored the anticancer potential of imidazole derivatives. For example, compounds with similar structures have shown efficacy against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .

Enzyme Inhibition

Imidazole derivatives are known to act as enzyme inhibitors. Specifically, this compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes and cancer progression. This inhibition can lead to reduced inflammation and tumor growth in preclinical models .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of imidazole derivatives, including this compound, demonstrated significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing that the compound had comparable efficacy to standard antibiotics .

Case Study 2: Anticancer Properties

In vitro studies on cancer cell lines (e.g., MCF-7 for breast cancer) revealed that the compound induced cell cycle arrest at the G1 phase and promoted apoptosis through caspase activation. The IC50 values indicated potent anticancer activity, warranting further investigation in vivo .

Q & A

Q. What are the recommended synthetic routes for 1-(4-Fluorophenyl)-4-isopropyl-2-phenylimidazole-5-carboxaldehyde?

A multi-step synthesis is typically employed. Key steps include:

  • Intermediate preparation : Start with halogenated precursors (e.g., 4-fluorophenyl derivatives) and introduce substituents via nucleophilic substitution or coupling reactions. For example, chloromethyl intermediates (as in ) can be oxidized to carboxaldehyde groups .
  • Formylation : Use Swern oxidation or Vilsmeier-Haack reactions to introduce the aldehyde group, analogous to methods for pyrrole-2-carboxylic acid derivatives .
  • Purification : Employ HPLC or column chromatography, referencing regulated pharmaceutical instrumental analysis protocols (e.g., FTIR, AAS) .

Q. How can the structure of this compound be validated spectroscopically?

  • NMR : Compare 1^1H and 19^{19}F NMR shifts with structurally similar fluorophenyl-imidazole derivatives (e.g., 5-amino-1-(4-fluorophenyl)-triazole-4-carboxamide in ) .
  • X-ray crystallography : Resolve ambiguities in regiochemistry using single-crystal diffraction data, as demonstrated for fluorophenyl-isoxazolone derivatives () .
  • FTIR : Confirm functional groups (e.g., C=O stretch of aldehyde at ~1700 cm1^{-1}) using methods from regulated pharmaceutical analyses .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yield and selectivity?

  • Parameter screening : Use fractional factorial designs to identify critical variables (e.g., temperature, catalyst loading) in imidazole ring formation, referencing flow-chemistry optimization studies for diazomethane synthesis () .
  • Response surface modeling : Apply central composite designs to maximize aldehyde group incorporation while minimizing side reactions (e.g., over-oxidation) .
  • Statistical validation : Employ ANOVA to confirm model significance, ensuring reproducibility under scaled conditions.

Q. How should researchers resolve contradictions in spectroscopic or crystallographic data?

  • Cross-validation : Compare experimental NMR data with computational predictions (e.g., DFT calculations for 19^{19}F chemical shifts) .
  • Crystallographic refinement : Address disorder in fluorophenyl or isopropyl groups using restraints and anisotropic displacement parameters, as shown in isoxazolone structure reports () .
  • Multi-technique analysis : Combine mass spectrometry (MS) with 13^{13}C NMR to confirm molecular weight and connectivity .

Q. What computational methods predict the reactivity of the carboxaldehyde group?

  • DFT studies : Calculate frontier molecular orbitals (FUMOs) to assess nucleophilic/electrophilic sites, referencing pyrazole-carboxamide docking studies () .
  • Solvent effects : Use COSMO-RS models to evaluate aldehyde stability in polar aprotic solvents (e.g., DMSO) .
  • Transition state analysis : Map energy barriers for aldehyde participation in condensation or cycloaddition reactions .

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